N-(3-(Phenylamino)allylidene)aniline hydrochloride

Description

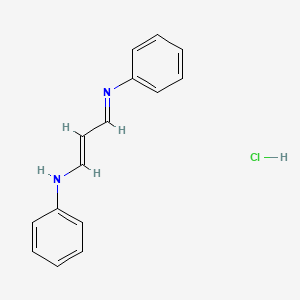

N-(3-(Phenylamino)allylidene)aniline hydrochloride (CAS: 50328-50-2) is a Schiff base derivative in its hydrochloride salt form. Its molecular formula is C₁₅H₁₅ClN₂, with a molecular weight of 258.75 g/mol . Structurally, it consists of an allylidene backbone bridging two aromatic amines (phenylamino and aniline groups) (Fig. 1). The compound is characterized by its E-configuration at the imine double bond, as indicated by its IUPAC name (E)-N-((E)-3-(phenylamino)allylidene)aniline hydrochloride .

The hydrochloride salt enhances its solubility in polar solvents like acetonitrile, making it suitable for synthetic applications. For instance, it serves as a precursor in the synthesis of supramolecular fluorescent probes (e.g., Cy5AA and Cy5.5AA), where it participates in condensation reactions with carboxylic acids under mild conditions (75°C, 5 hours, AcONa catalyst) . Its stability under these conditions and compatibility with biological labeling highlight its utility in biomedical research.

Propriétés

IUPAC Name |

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBURVPAHHUIK-AVUWLFEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892076 | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50328-50-2, 28140-60-5, 58467-94-0 | |

| Record name | Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050328502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(phenylamino)allylidene]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[3-(phenylamino)allylidene]aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It is known to exhibit strong solid-state emission, suggesting it may interact with certain photoreceptive proteins or molecules .

Mode of Action

N-(3-(Phenylamino)allylidene)aniline hydrochloride exhibits a unique photophysical process known as Aggregation-Induced Emission (AIE) . This process involves the compound interacting with its targets, leading to a revolutionary change in luminescence .

Biochemical Pathways

Its aie property suggests it may influence pathways related to light perception and signal transduction .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in luminescence . It exhibits strong solid-state emission with an absolute quantum yield up to 69.5%, and a large Stokes shift .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its AIE property suggests that the compound’s luminescence may be affected by the aggregation state of the environment .

Activité Biologique

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as 3-Anilinoacraldehyde aniline hydrochloride, is a compound with the molecular formula C₁₅H₁₅ClN₂ and a molecular weight of 258.74 g/mol. This compound has garnered attention for its diverse biological activities, particularly its interactions with enzymes and proteins, which can significantly influence cellular processes.

The compound features a conjugated system comprising two aromatic rings linked by a central C=C double bond, along with an amine group. Its unique structure allows it to participate in various chemical reactions, including condensation and cyclization, leading to the formation of complex heterocyclic structures. The presence of a reactive imine group (C=N) enhances its reactivity and potential applications in organic synthesis.

Enzyme Interaction and Inhibition

Research indicates that this compound exhibits notable enzyme interaction capabilities, particularly inhibiting certain tyrosine kinases. Tyrosine kinases play critical roles in cell signaling pathways related to growth and metabolism, making this compound a potential target for therapeutic interventions in diseases such as cancer.

Photophysical Properties

The compound demonstrates unique photophysical properties, specifically Aggregation-Induced Emission (AIE). This characteristic suggests that it may interact with photoreceptive proteins, influencing biochemical pathways related to light perception and signal transduction. The strong solid-state emission indicates potential applications in photonic devices and biological imaging.

Case Studies and Research Findings

-

Cytotoxicity Studies :

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits significant antiproliferative activity, suggesting its potential as an anticancer agent . -

Mechanism of Action :

While specific mechanisms remain under investigation, preliminary findings suggest that the compound's action may involve modulation of gene expression and metabolic pathways through its enzyme interactions. -

Fluorescence Applications :

The compound's AIE properties have been leveraged in developing fluorescent probes for studying biomembranes. These probes have shown enhanced stability compared to traditional fluorescent markers, indicating their utility in biological research .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Organic Synthesis

N-(3-(Phenylamino)allylidene)aniline hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful for producing heterocyclic compounds and dyes due to its reactive imine group and aromatic amine functionalities .

Key Reactions:

- Condensation Reactions: Involve the formation of larger molecular structures.

- Cyclization Processes: Lead to the creation of ring-containing compounds.

Materials Science

The compound's AIE properties are pivotal in materials science, where it is utilized for developing advanced materials such as light-emitting diodes (LEDs). Its strong solid-state emission, driven by halogen bond interactions that restrict intramolecular motion, enhances its efficacy in optoelectronic applications .

Applications in Materials:

- Light-Emitting Diodes (LEDs): Exhibits high luminous efficiency with an absolute quantum yield of up to 69.5%.

- Light-Emitting Films: Capable of producing a full-band emission system ranging from green to red .

Biological Applications

Research has explored this compound's potential as a fluorescent probe due to its AIE characteristics. This property allows it to be investigated for applications in biological imaging and diagnostics .

Potential Therapeutic Uses:

- Drug Development: The compound is being studied for its role as a precursor in synthesizing therapeutic agents.

- Fluorescent Probes: Its ability to emit light when aggregated makes it suitable for cellular imaging techniques.

Case Study 1: AIE Properties

Research published in the ACS Applied Materials & Interfaces journal highlighted the compound's unique AIE characteristics. The study demonstrated that self-assembled nanostructures formed from this compound exhibit enhanced emission properties due to restricted intramolecular motion, making them suitable for advanced light-emitting applications .

Case Study 2: Organic Synthesis

A study on synthetic pathways revealed that this compound can effectively serve as a starting material for synthesizing various heterocycles. The versatility of this compound in forming diverse structures underscores its importance in synthetic organic chemistry .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of Schiff bases and aromatic amine derivatives . Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Insights

Structural Variations: The target compound features a shorter allylidene chain compared to N-(5-(Phenylimino)penta-1,3-dien-1-yl)aniline hydrochloride, which has an extended dienyl backbone (similarity score: 0.88) . This difference influences π-conjugation length and electronic properties. Unlike 3-chloro-N-phenyl-phthalimide, which contains a rigid phthalimide core, the target compound’s Schiff base structure allows for flexible coordination with metal ions .

Synthesis and Reactivity: this compound is synthesized via condensation of aniline derivatives under acidic conditions, whereas 3-chloro-N-phenyl-phthalimide requires high-purity chlorination steps for polymer-grade monomers . The hydrochloride salt form of the target compound improves its solubility in organic solvents, unlike neutral Schiff bases (e.g., 4-Chloro-N-(3-phenylallylidene)aniline), which may require polar aprotic solvents for reactions .

Applications :

- The target compound’s primary use is in biomedical imaging probes due to its ability to form stable conjugates with fluorophores . In contrast, 3-chloro-N-phenyl-phthalimide is a precursor for high-performance polyimides .

- Schiff bases like 4-Chloro-N-(3-phenylallylidene)aniline are pivotal in coordination chemistry for designing metal-organic frameworks (MOFs) or catalysts .

Safety and Handling :

- The hydrochloride salt carries a H302 hazard (harmful if swallowed), necessitating precautions like P301+P312+P330 (rinse mouth if ingested) . Neutral analogs (e.g., 4-Chloro-N-(3-phenylallylidene)aniline) may lack such hazards but require handling in inert atmospheres due to air sensitivity .

Research Findings and Implications

- Supramolecular Chemistry : The target compound’s imine group enables dynamic covalent bonding, critical for self-assembling fluorescent probes .

- Thermal Stability: Its hydrochloride form enhances thermal stability compared to non-salt Schiff bases, as evidenced by its use in high-temperature syntheses (75°C) .

- Biological Compatibility : Unlike chloro-substituted analogs (e.g., 3-chloro-N-phenyl-phthalimide), the target compound’s lack of reactive halides reduces toxicity risks in biological systems .

Méthodes De Préparation

Step 1: Reduction of Aromatic Nitro Compound to Aromatic Amine

- Reactants : Aromatic nitro compound (e.g., nitrobenzene derivatives) and hydrogen.

- Catalyst : Palladium on carbon (Pd/C).

- Solvent : Toluene.

- Conditions : Hydrogenation at 90–130 °C under 1 MPa hydrogen pressure for 4–10 hours.

- Process : The nitro compound is hydrogenated in the presence of Pd/C catalyst to form the corresponding aromatic amine.

- Catalyst Loading : Approximately 12–18% by weight relative to the nitro compound.

- Outcome : High yield of aromatic amine intermediate (up to 98%).

Step 2: Allylation of Aromatic Amine to Form N-allyl Aniline Derivative

- Reactants : Aromatic amine from Step 1 and vinyl carbinol (allyl alcohol).

- Catalysts : Combination of palladium catalyst and palladium-phosphine ligand complex.

- Solvent : Toluene.

- Conditions : Reaction at 90–130 °C for 8–14 hours with slow dropwise addition of vinyl carbinol.

- Catalyst Loading :

- Palladium catalyst: 1.9–2.4% by weight relative to aromatic amine.

- Palladium-phosphine ligand catalyst: 10–12% by weight relative to aromatic amine.

- Molar Ratios :

- Aromatic amine to vinyl carbinol: 1:1.0–1.4.

- Aromatic amine to toluene: 1:10–1:20.

- Process : The aromatic amine undergoes palladium-catalyzed allylation with vinyl carbinol to form the N-allyl derivative.

- Outcome : High yield of N-allyl aniline derivative (typically 80–89%).

Step 3: Formation of Hydrochloride Salt

- The N-allyl aniline derivative is reacted with hydrochloric acid to form the hydrochloride salt, improving compound stability and crystallinity.

Representative Experimental Data and Yields

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 (Partial Data) |

|---|---|---|---|

| Aromatic nitro compound (mmol) | 5 | 5 | 5 |

| Pd/C catalyst (mg) | 100 | 110 | 90 |

| Toluene volume (mL) | 8 | 10 | 5 |

| Hydrogen pressure (MPa) | 1 | 1 | 1 |

| Hydrogenation temperature (°C) | 110 | 130 | 90 |

| Hydrogenation time (hours) | 6 | 4 | 10 |

| Pd catalyst for allylation (mg) | 10 | 11 | - |

| Pd-phosphine catalyst (mg) | 50 | 56 | - |

| Vinyl carbinol (mmol) | 6 | 7 | - |

| Allylation temperature (°C) | 100 | 130 | - |

| Allylation time (hours) | 12 | 8 | - |

| Yield of N-allyl aniline (%) | 84 | 89 | - |

Research Findings and Advantages

- Catalytic Efficiency : The use of Pd/C and Pd-phosphine catalysts under mild conditions results in high catalytic efficiency and selectivity toward mono-substituted N-allyl aniline products.

- Process Simplicity : The one-pot two-step method avoids isolation of intermediate aromatic amines, simplifying the process and reducing purification steps.

- High Yield and Purity : The method achieves yields exceeding 80% for the final N-allyl aniline compounds, with intermediate amine yields up to 98%.

- Industrial Applicability : The mild reaction conditions, use of readily available raw materials, and straightforward work-up make the process suitable for scale-up and industrial production.

- Selectivity Control : The catalytic system minimizes formation of disubstituted or quaternary ammonium by-products, improving product selectivity and ease of purification.

Mechanistic Insights

- The palladium catalysts facilitate hydrogenation of the nitro group to an amine.

- During allylation, the palladium-phosphine complex forms an allyl-metal intermediate that undergoes nucleophilic attack by the aromatic amine nitrogen, leading to selective N-allylation.

- The reaction conditions and catalyst ratios are optimized to balance activity and selectivity, preventing over-alkylation.

Summary Table of Preparation Method Parameters

| Step | Reactants | Catalysts | Solvent | Temperature (°C) | Time (h) | Key Notes |

|---|---|---|---|---|---|---|

| Nitro Reduction | Aromatic nitro compound + H2 | Pd/C (12–18% w/w) | Toluene | 90–130 | 4–10 | Hydrogenation under 1 MPa H2, high yield |

| Allylation | Aromatic amine + vinyl carbinol | Pd (1.9–2.4% w/w) + Pd-phosphine (10–12% w/w) | Toluene | 90–130 | 8–14 | Dropwise addition of vinyl carbinol, selective mono-substitution |

| Hydrochloride Salt Formation | N-allyl aniline + HCl | None | - | Ambient | - | Salt formation for isolation and stability |

Q & A

Q. What are the established synthetic routes for N-(3-(Phenylamino)allylidene)aniline hydrochloride, and how can researchers optimize yield and purity?

Methodological Answer: The compound is typically synthesized via a condensation reaction between malondialdehyde (or its equivalents) and aniline derivatives in acidic conditions. A common approach involves:

- Reacting aniline with malondialdehyde in hydrochloric acid to form the Schiff base intermediate.

- Isolating the product as a hydrochloride salt through crystallization .

Optimization Tips: - Use anhydrous solvents to minimize hydrolysis.

- Monitor pH to ensure protonation of the imine group for stability.

- Purify via recrystallization (e.g., ethanol/water mixture) to remove unreacted aniline .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: Use and NMR in DMSO-d to confirm the imine (C=N) bond (δ ~8–9 ppm) and aromatic protons .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify the molecular ion peak at m/z 258.75 (CHClN) .

- HPLC: C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>95%) .

Q. What are the key physicochemical properties relevant to experimental design?

Q. What safety protocols should be followed when handling this compound?

- PPE: Gloves, lab coat, and goggles due to potential irritancy .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Disposal: Neutralize with sodium bicarbonate before incineration as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve structural isomerism (E/Z) in this compound?

Methodological Answer:

- X-ray Crystallography: Determine absolute configuration via single-crystal analysis (e.g., monoclinic space group P2/c) .

- NOESY NMR: Detect spatial proximity of protons to distinguish E/Z isomers.

- Chromatography: Use chiral columns (e.g., Chiralpak IA) to separate enantiomers .

Q. What methodologies are used to study its metal-chelating properties?

Experimental Design:

- UV-Vis Titration: Monitor ligand-to-metal charge transfer bands (e.g., with Cu or Fe) in methanol.

- Job’s Plot Analysis: Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio) .

- Magnetic Susceptibility: Assess coordination geometry using SQUID magnetometry .

Q. How does thermal decomposition behavior impact storage and application?

Q. How can contradictory data on synthesis yields be addressed?

Q. What mechanistic insights exist for its formation under acidic conditions?

- Kinetic Studies: Use stopped-flow UV-Vis to track imine bond formation (λ ~350 nm).

- DFT Calculations: Model transition states to identify rate-determining steps (e.g., nucleophilic attack by aniline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.